2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a cyclohexane carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety using a nucleophilic substitution reaction.
Formation of the Cyclohexane Carboxylic Acid: The cyclohexane carboxylic acid group is introduced through a Friedel-Crafts acylation reaction, where cyclohexane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: Finally, the pyridine-substituted piperazine is coupled with the cyclohexane carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The pyridine moiety can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds with polar residues. This binding can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Pyridin-3-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: Similar structure but with the pyridine ring substituted at the 3-position.
2-{[4-(Pyridin-4-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: Similar structure but with the pyridine ring substituted at the 4-position.
2-{[4-(Quinolin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid: Similar structure but with a quinoline ring instead of pyridine.
Uniqueness
The unique positioning of the pyridine ring at the 2-position in 2-{[4-(Pyridin-2-yl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid allows for specific interactions with molecular targets that may not be possible with other positional isomers. This can result in distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c21-16(13-5-1-2-6-14(13)17(22)23)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDPFFGOYWAQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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